Linalyl Acetate

Description

Linalyl acetate has been reported in Angelica gigas, Magnolia officinalis, and other organisms with data available.

This compound is found in cardamom. This compound is isolated from numerous plants and essential oils, e.g. clary sage, lavender, lemon etc. This compound is a flavouring ingredient this compound is a naturally-occurring phytochemical found in many flowers and spice plants. It is one of the principal components of the essential oils of bergamot and lavender. Chemically, it is the acetate ester of linalool, and the two often occur in conjunction.

Linalool acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in first source; RN refers to cpd without isomeric designation

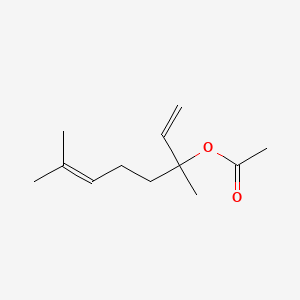

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKAYLJWKGQEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026946 | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914 | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.77 | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6 | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless, oily liquid | |

CAS No. |

115-95-7 | |

| Record name | Linalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINALYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K47SSQ51G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl acetate is a naturally occurring monoterpene ester renowned for its characteristic floral and fruity aroma, making it a valuable component in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its variable concentrations in different plant species. Furthermore, this document elucidates the intricate biosynthetic pathway of this compound, beginning from the methylerythritol phosphate (MEP) pathway and culminating in the enzymatic acetylation of linalool. Detailed experimental protocols for the extraction and analysis of this compound are provided, alongside visual diagrams to facilitate a comprehensive understanding of the biochemical and experimental workflows.

Natural Sources of this compound

This compound is a significant constituent of the essential oils of numerous aromatic plants. Its concentration can vary widely depending on the plant species, geographical origin, and processing methods. The following table summarizes the quantitative data on this compound content in several key natural sources.

| Plant Species (Common Name) | Scientific Name | Plant Part | This compound Concentration (%) | Reference(s) |

| Clary Sage | Salvia sclarea | Flowering tops and foliage | up to 75% | [1] |

| Lavender | Lavandula angustifolia | Flowers | 30 - 60% | [1] |

| Lavandin | Lavandula x intermedia | Flowers | 25 - 50% | [1] |

| Bergamot | Citrus bergamia | Peel | 30 - 45% | [1] |

| Petitgrain | Citrus aurantium | Leaves and twigs | High in linalool, which can be acetylated | [2] |

| Lemon Mint | Mentha aquatica var. citrata | Leaves | - | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that originates from the methylerythritol phosphate (MEP) pathway, which is responsible for the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), a C10 monoterpene precursor.

-

Synthesis of Linalool: GPP is then converted to linalool through the action of the enzyme linalool synthase (LIS), a type of monoterpene synthase.[3]

-

Acetylation of Linalool: Finally, this compound is formed by the acetylation of linalool, a reaction catalyzed by an acetyl-CoA-dependent linalool acetyltransferase (LAT).[2]

References

- 1. This compound (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. aromaweb.com [aromaweb.com]

- 3. Sclareol and this compound are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

Linalyl acetate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Linalyl Acetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a monoterpene ester, is a primary bioactive constituent of essential oils from plants like lavender and clary sage. Traditionally recognized for its aromatic properties, emerging scientific evidence has illuminated its significant pharmacological potential. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's biological activities. It consolidates current research on its anti-inflammatory, neuroprotective, cardiovascular, and antioxidant effects. Key mechanisms explored include the modulation of critical signaling pathways such as NF-κB, interaction with neurotransmitter systems including the glutamatergic and serotonergic systems, and influence on vascular smooth muscle dynamics via the nitric oxide/cGMP pathway and myosin light chain phosphatase activation. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways to support further research and drug development initiatives.

Introduction

This compound (C₁₂H₂₀O₂) is a naturally occurring phytochemical that contributes significantly to the characteristic fragrance of lavender, clary sage, and bergamot.[1][2][3] Beyond its use in the fragrance industry, this compound has demonstrated a spectrum of pharmacological properties, including anti-inflammatory, anxiolytic, sedative, analgesic, and antihypertensive effects.[1][4][5] Its therapeutic potential stems from its ability to interact with multiple cellular and molecular targets. Understanding these interactions is crucial for its potential development as a therapeutic agent. This document synthesizes the current state of knowledge on its mechanisms of action, providing a technical foundation for researchers in pharmacology and drug discovery.

Pharmacokinetics and Metabolism: A Pro-Drug Profile

A critical aspect of this compound's biological activity is its metabolic conversion. Pharmacokinetic studies in rats have shown that after administration, this compound is rapidly metabolized into linalool, its corresponding alcohol. This rapid conversion has led to the hypothesis that this compound may act as a pro-drug, with some of its biological effects being mediated by linalool.[6][7] For instance, in studies of carrageenan-induced edema, the anti-inflammatory effects of this compound were observed to be less immediate but more prolonged compared to linalool, which is consistent with a pro-drug profile.[6][7]

Mechanism of Action in the Nervous System

This compound exerts significant influence over the central nervous system, contributing to its anxiolytic, sedative, and analgesic properties.[4][8] Its actions are multi-targeted, involving several key neurotransmitter systems.

Modulation of Glutamatergic and Serotonergic Systems

Research indicates that this compound interacts with the glutamatergic system, a primary excitatory pathway in the brain. Studies have shown that it, along with linalool, can bind to and inhibit the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its anxiolytic effects.[9][10] Furthermore, this compound has been found to have a strong affinity for serotonin 1A and dopamine D₂ receptors and may modulate serotonin transporters (SERT), suggesting a potential mechanism for its antidepressant-like effects.[1][10]

Interaction with Calcium Channels and GABAergic System

The anxiolytic effects of this compound are also attributed to its ability to inhibit voltage-gated calcium channels.[1][11] By reducing calcium influx into neurons, it can decrease neurotransmitter release and dampen neuronal excitability.[1] While some evidence points towards an interaction with the GABAergic system, a major inhibitory pathway, the precise nature of this interaction is still under investigation.[12][13]

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits potent anti-inflammatory properties by targeting core inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[3][6][14][15]

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for its anti-inflammatory action is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) pathway.[5][16] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB.[16][17] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[16][18] This inhibition also leads to a downstream reduction in the expression of cytokines like IL-6.[16][18]

References

- 1. Frontiers | Effects of this compound on oxidative stress, inflammation and endothelial dysfunction: can this compound prevent mild cognitive impairment? [frontiersin.org]

- 2. This compound, 115-95-7 [thegoodscentscompany.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Lavender and the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on oxidative stress, inflammation and endothelial dysfunction: can this compound prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of linalool and this compound constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of linalool on respiratory neuron activity in the brainstem-spinal cord preparation from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like Effect Characterization of Essential Oil from Local Lavender Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Pharmacological Mechanisms of Lavender (Lavandula angustifolia) Essential Oil on Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of linalool on respiratory neuron activity in the brainstem-spinal cord preparation from newborn rats [jstage.jst.go.jp]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Anti-inflammatory activity of linalool and this compound constituents of essential oils (2002) | Alessandra Tiziana Peana | 550 Citations [scispace.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of Linalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a naturally occurring monoterpene ester and a significant component of many essential oils, most notably lavender and bergamot.[1][2] Its characteristic fresh, floral, and slightly fruity aroma has led to its widespread use in the fragrance, cosmetic, and food industries.[2][3] Beyond its pleasant scent, this compound and its parent compound, linalool, have garnered interest for their potential physiological effects, including calming and sedative properties.[2] Understanding the mechanisms of its olfactory perception and the methodologies for its sensory analysis is crucial for its effective application in product development and for exploring its therapeutic potential.

This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, detailing its chemical properties, odor profile, the biological pathways of its perception, and the experimental protocols used for its evaluation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis and application.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀O₂ | [4] |

| Molar Mass | 196.29 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Floral, sweet, citrus, fresh, fruity, woody | [5][6] |

| Boiling Point | 220 °C | [4] |

| Vapor Pressure | 0.116 mmHg @ 25 °C | [7] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water | [7] |

| logP (o/w) | 3.93 | [7] |

Olfactory Perception of this compound

The perception of this compound's aroma is a complex process initiated by the interaction of the molecule with olfactory receptors in the nasal cavity, triggering a cascade of neurological signals that are interpreted by the brain as a specific scent.

Odor Profile

The scent of this compound is multifaceted and is consistently described with the following attributes:

The overall impression is often compared to that of bergamot and lavender.[5]

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The reported odor threshold for this compound varies across studies, which can be attributed to different methodologies (e.g., detection vs. recognition threshold) and panelist sensitivities.

| Odor Threshold (in air) | Method | Reference |

| 110.9 ng/L | Gas Chromatography-Olfactometry (GC-O) | [5] |

| 0.093 mg/m³ (93 ng/L) | Detection | [1] |

| 0.04 mg/m³ (40 ng/L) | Detection | [1] |

| 4.0 - 6.0 mg/m³ | Recognition | [1] |

| 6.06 ppm | Not specified | [4] |

Biological Interaction and Signaling Pathway

The perception of this compound begins with its binding to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human OR that binds to this compound has not been definitively identified in the reviewed literature, the general olfactory signal transduction pathway is well-established. Linalool, a closely related compound, has been shown to activate olfactory receptors.[2]

Upon binding of this compound to its cognate OR, the following signaling cascade is initiated:

-

G-protein Activation: The activated OR interacts with a heterotrimeric G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to depolarization of the olfactory sensory neuron's membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain.

Beyond the initial olfactory perception, linalool and by extension, this compound, have been shown to modulate the GABAA receptor, suggesting a potential mechanism for their observed calming effects.[2]

Olfactory Signal Transduction Pathway for this compound.

Experimental Protocols for Sensory Analysis

The sensory properties of this compound are evaluated using two primary methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is instrumental in identifying the specific volatile compounds responsible for the aroma of a complex mixture.

Methodology:

-

Sample Preparation: this compound, either as a pure standard or within an essential oil matrix, is diluted in an appropriate solvent (e.g., ethanol or dichloromethane).

-

Injection: A small volume (typically 1-2 µL) of the sample is injected into the GC. A cold-on-column injection is often preferred to prevent thermal degradation of labile compounds.

-

Gas Chromatographic Separation:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Column: A fused silica capillary column is used. Common stationary phases for fragrance analysis include FFAP (Free Fatty Acid Phase) or DB-5. A typical column dimension is 30 m x 0.32 mm with a 0.25 µm film thickness.[2]

-

Carrier Gas: Helium at a constant flow rate of approximately 2.0 mL/min.[2]

-

Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a short hold, followed by a ramp up to a final temperature (e.g., 240°C) at a rate of 15°C/min, with a final hold.[2]

-

Split Ratio: The column effluent is split (e.g., 1:1 v/v) between the FID and the ODP.

-

-

Olfactory Detection:

-

Sniffing Port: The transfer line to the ODP is heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent to prevent nasal dehydration.

-

Assessors: Trained panelists sniff the effluent from the ODP and record the time, intensity, and description of each perceived odor.

-

-

Data Analysis: The olfactogram (a chromatogram of odor events) is aligned with the FID chromatogram to correlate specific chemical compounds with their perceived aroma.

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Sensory Panel Analysis

Descriptive sensory analysis with a trained panel provides a quantitative description of the sensory attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

Screening: Candidates are screened for their ability to detect and describe basic odors and for their verbal fluency.

-

Training: Panelists undergo intensive training (typically 40-120 hours) to develop a common vocabulary for describing the aroma of this compound and related compounds.[8] This involves the use of reference standards for each sensory attribute. For example, specific concentrations of pure chemicals or commercially available products are used to define anchors on the intensity scale for attributes like "floral," "citrus," and "woody."

-

-

Sample Preparation and Presentation:

-

This compound is diluted to various concentrations in an odorless solvent.

-

Samples are presented to panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and airflow).

-

Samples are typically presented on smelling strips or in glass vials.

-

-

Sensory Evaluation:

-

Attributes: Panelists evaluate the intensity of a predefined set of sensory attributes. For a compound like this compound, these may include:

-

Floral: The characteristic scent of flowers.

-

Sweet: A sugary, sweet aroma.

-

Citrus: The fresh, tangy scent of citrus fruits.

-

Fruity: The aroma of non-citrus fruits.

-

Woody: The scent of dry wood.

-

Herbaceous: A green, leafy, or hay-like aroma.

-

-

Scaling: Panelists rate the intensity of each attribute on a structured scale, such as a 15-point numerical scale or an unstructured line scale.[8]

-

-

Data Analysis:

-

The intensity ratings from the panelists are collected and analyzed statistically.

-

Analysis of Variance (ANOVA) is often used to determine significant differences between samples.

-

Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

-

Sensory Panel Analysis Workflow.

Conclusion

This compound is a key aroma compound with a complex and pleasant olfactory profile. Its perception is mediated by the olfactory signal transduction pathway, and its sensory characteristics can be precisely defined and quantified through established analytical techniques such as Gas Chromatography-Olfactometry and descriptive sensory panel analysis. A thorough understanding of these aspects is essential for the targeted application of this compound in various industries and for future research into its potential physiological effects. Further investigation into the specific olfactory receptors that bind to this compound will provide a more complete picture of its biological activity and may open new avenues for its use in drug development and targeted sensory experiences.

References

- 1. scribd.com [scribd.com]

- 2. Structure-odor relationships of linalool, this compound and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Products of Linalool and Modulation of GABAA Receptors [frontiersin.org]

- 4. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-odor relationships of linalool, this compound and their corresponding oxygenated derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preferred Attribute Elicitation (PAE) in the Sensory Descriptive Analysis of Foods: A Deep Comprehensive Review of the Method Steps, Application, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

Linalyl Acetate (CAS 115-95-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Linalyl Acetate (CAS No. 115-97-7), a widely used fragrance and flavoring agent. It is a naturally occurring monoterpenoid and a principal component of essential oils from lavender and bergamot.[1][2][3] This guide consolidates key physicochemical properties, toxicological data, environmental fate, and experimental protocols into a structured format for easy reference and application in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized by a pleasant, fruity odor reminiscent of bergamot and lavender.[1][2][3] It is the acetate ester of linalool, with which it often co-occurs in nature.[1][3]

Table 1: General Information & Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 115-95-7 | [1][4] |

| Molecular Formula | C₁₂H₂₀O₂ | [1][4] |

| Molecular Weight | 196.29 g/mol | [1][4] |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl acetate | [1] |

| Synonyms | Linalool acetate, Bergamiol, Bergamol | [1] |

| EC Number | 204-116-4 | [5] |

| Physical State | Liquid |[1][6] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 220 °C | at 1013 hPa | [3][6] |

| Melting Point | < 0 °C | [6] | |

| Density | 0.901 g/mL | at 25 °C | [3] |

| Vapor Pressure | 0.61 Pa | at 25 °C | [6] |

| Flash Point | 85 °C (185 °F) | Closed cup | [1] |

| Water Solubility | 30 mg/L | [6] | |

| Log Kow (Octanol/Water Partition Coeff.) | 3.9 | Measured | [6] |

| Refractive Index | 1.451 - 1.453 | at 20 °C |[3][7] |

Toxicological and Safety Data

This compound exhibits very low acute toxicity in mammals.[6] It is classified as a skin and eye irritant and may cause an allergic skin reaction.[4][5][8]

Table 3: Mammalian Toxicology

| Endpoint | Species | Route | Value | Classification/Remarks | Source |

|---|---|---|---|---|---|

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 9,000 mg/kg bw | Virtually nontoxic | [5] |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 13,934 mg/kg bw | Behavioral effects observed | [4] |

| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | > 5,000 mg/kg bw | Virtually nontoxic | [5] |

| Acute Inhalation Toxicity (LC₅₀) | - | Inhalation | > 2740 mg/m³ | Very low toxicity | [6] |

| Skin Irritation | Rabbit | Dermal | - | Irritant (OECD Guideline 404) | [5] |

| Eye Irritation | Rabbit | Ocular | - | Irritant (OECD Guideline 405) | [5] |

| Skin Sensitization | - | Dermal | - | May cause an allergic skin reaction | [5][8] |

| Reproduction/Developmental Toxicity (NOAEL) | Rat | Oral | 500 mg/kg bw/day | Based on decreased litter size and pup morbidity | [6] |

| Genotoxicity | In vitro | - | Negative | Does not induce gene mutations or chromosomal effects |[6] |

Table 4: Ecotoxicological Data

| Endpoint | Species | Duration | Value | Remarks | Source |

|---|---|---|---|---|---|

| Acute Fish Toxicity (LC₅₀) | Cyprinus carpio (Common Carp) | 96 h | 11 mg/L | Harmful to aquatic life (OECD 203) | [9] |

| Biodegradation | - | 28 days | 70-80% | Readily biodegradable (OECD 301F) | [6][9] |

| Bioaccumulation Factor (BCF) | - | - | 412 (calculated) | Expected to bioaccumulate, but rapid hydrolysis may limit uptake |[6] |

Metabolic Fate and Environmental Behavior

Upon oral ingestion, this compound is expected to be rapidly hydrolyzed to linalool and acetic acid in the gastrointestinal tract.[6] This hydrolysis is a critical step in its metabolism and toxicokinetics. Environmentally, it partitions primarily to water and is readily biodegradable.[6]

Caption: Metabolic hydrolysis of this compound.

Experimental Protocols

Protocol 4.1: Synthesis via Esterification

This protocol describes a general method for synthesizing this compound from linalool and acetic anhydride, adapted from common industrial practices.[10]

Objective: To synthesize this compound through the esterification of linalool.

Materials:

-

Linalool (reactant)

-

Acetic anhydride (acylating agent)

-

p-Toluenesulfonic acid (catalyst)

-

250 mL three-necked flask

-

Heating oil bath with magnetic stirrer

-

Separatory funnel

-

Vacuum distillation apparatus

-

Dilute sodium hydroxide solution (lye)

-

Water

Methodology:

-

Equip the three-necked flask with a stirrer, thermometer, and dropping funnel. Place it in a heating oil bath.

-

Charge the flask with linalool and the catalyst, p-toluenesulfonic acid (0.05-0.25 wt% of total reactants).[10]

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 5-45 °C).[10]

-

Add acetic anhydride dropwise from the dropping funnel to the flask. The molar ratio of linalool to acetic anhydride can range from 1:1 to 1:4.[10]

-

Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 10-150 minutes).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Wash sequentially with a dilute sodium hydroxide solution and then with water to neutralize and remove the acid catalyst.

-

Separate the organic layer.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[10]

Caption: Workflow for this compound Synthesis.

Protocol 4.2: Skin Irritation Assessment (Adapted from OECD Guideline 404)

This protocol outlines the key steps for assessing the skin irritation potential of this compound.

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

-

This compound (test substance)

-

Healthy young adult albino rabbits (3 animals)

-

Surgical gauze patches (approx. 2.5 cm x 2.5 cm)

-

Porous adhesive tape

-

Clippers

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.

-

Substance Application: Apply 0.5 mL of the liquid test substance (this compound) to a gauze patch.

-

Exposure: Apply the patch to an area of intact skin and secure it with adhesive tape. Create a second, abraded site on each animal and apply another patch in the same manner. The patch should be loosely held in contact with the skin by a semi-occlusive dressing.

-

Exposure Period: After a 4-hour exposure period, remove the gauze patches and any residual test substance.

-

Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Grade the skin reactions for erythema/eschar and edema formation according to a standardized scoring system (e.g., Draize scale).

-

Classification: Calculate the primary irritation index. The substance is classified as an irritant based on the mean scores from the animals.[5]

Protocol 4.3: Evaluation of Anti-inflammatory Activity

This protocol is based on the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory agents.[11]

Objective: To assess the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Male Wistar rats (150-200g)

-

1% Carrageenan solution in saline

-

Plethysmometer (for measuring paw volume)

-

Vehicle (e.g., saline or appropriate solvent)

Methodology:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound (e.g., 25 mg/kg).[11]

-

Substance Administration: Administer this compound or the vehicle systemically (e.g., orally or intraperitoneally) to the respective groups.

-

Induction of Inflammation: One hour after substance administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the test groups with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance. The study found that this compound's effects were less pronounced and more delayed compared to its parent alcohol, linalool, suggesting potential pro-drug behavior.[11]

Caption: Workflow for Carrageenan-Induced Edema Assay.

References

- 1. This compound | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 115-95-7 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. download.basf.com [download.basf.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. This compound, 115-95-7 [thegoodscentscompany.com]

- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 9. axxence.de [axxence.de]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Anti-inflammatory activity of linalool and this compound constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Linalyl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate, a naturally occurring monoterpene ester, is a primary constituent of the essential oils of several aromatic plants, most notably lavender (Lavandula angustifolia) and clary sage (Salvia sclarea).[1][2][3] Traditionally recognized for its pleasant aroma and use in perfumery and cosmetics, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

In Vivo Effects of this compound

In vivo studies have demonstrated a range of systemic effects of this compound, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects in various animal models. A key study utilizing the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, demonstrated a reduction in edema following systemic administration of this compound.[1][5][6] The effects were observed to be less immediate but more prolonged compared to its corresponding alcohol, linalool, suggesting a potential pro-drug behavior.[1][6] In a mouse model of psoriasis-like skin inflammation, topical application of this compound resulted in a significant recovery in the levels of Th-1 cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), at a 2% dose.[4]

Antioxidant and Cardioprotective Effects

Several studies have pointed to the antioxidant properties of this compound. In a rat model combining hypertension and chronic obstructive pulmonary disease (COPD), this compound administration led to a reduction in serum levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), both markers of oxidative stress.[2][3] Furthermore, it has been shown to inhibit cardiovascular disruption in rats treated with acute nicotine by restoring heart rate and reducing serum nitrite and LDH levels.[2][3] In a rat model of hypertension-ischemia injury, this compound reduced systolic blood pressure and attenuated the overexpression of p47phox, a subunit of the NADPH oxidase complex, thereby reducing ROS overproduction.[2][3]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential by protecting neurons and microglia against oxidative stress and inflammatory responses.[2][3] It has been shown to decrease the expression of p47phox and LDH release in neuron-like cells under conditions mimicking ischemic injury.[3]

In Vitro Effects of this compound

In vitro studies have provided valuable insights into the cellular and molecular mechanisms underlying the observed in vivo effects of this compound.

Anti-inflammatory and Immunomodulatory Effects

A significant body of evidence points to the modulation of the NF-κB signaling pathway as a key mechanism for the anti-inflammatory effects of this compound. In human liver cancer (HepG2) cells stimulated with lipopolysaccharide (LPS), this compound was found to down-regulate the phosphorylation of p65 and IκBα, thereby inhibiting the activation of NF-κB.[7][8][9] This, in turn, leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6.[7][8] this compound has also been shown to inhibit the activation of caspase-1 and NF-κB in a human mast cell line and to inhibit the expression of cell adhesion molecules in murine brain endothelial cells.[2]

Anticancer and Cytotoxic Effects

The anticancer potential of this compound is an emerging area of research. In combination with limonene, another monoterpene, this compound induced morphological and biochemical changes characteristic of apoptosis in human neuroblastoma (SH-SY5Y) cells, including caspase-3 activation, PARP cleavage, and DNA fragmentation.[10] Lavender essential oil, with this compound as a major component, has been shown to have a cytotoxic effect on human hepatoma (HepG2) and lung carcinoma (A549) cell lines.[11]

Genotoxic Potential

It is important to note that some studies have indicated a potential for genotoxicity. In human peripheral lymphocytes, this compound was found to increase the frequency of micronuclei in a concentration-dependent manner, suggesting an aneugenic profile.[12][13]

Vascular Effects

This compound has been shown to induce relaxation of vascular smooth muscle.[14] This effect is mediated, in part, through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and through the dephosphorylation of myosin light chain (MLC) via the activation of MLC phosphatase.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: In Vivo Anti-inflammatory Effects of this compound

| Model System | Compound | Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | This compound | Equi-molar to 25 mg/kg linalool | Delayed and less pronounced reduction in edema compared to linalool | [1] |

| Imiquimod-induced psoriasis-like skin inflammation in BALB/c mice | This compound | 2% topical | >90% recovery in the levels of TNF-α and IL-1β | [4] |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration | Effect | Reference |

| HepG2 | LPS + this compound | 25 µM | Down-regulation of P65 and IκBα phosphorylation; reduced IL-6 expression | [7] |

| Human peripheral lymphocytes | This compound | 0.5-100 µg/ml | Concentration-dependent increase in micronuclei frequency | [12] |

| SH-SY5Y neuroblastoma cells | This compound + Limonene | Not specified | Induction of apoptosis (caspase-3 activation, PARP cleavage) | [10] |

| HepG2 | Lavender essential oil (high this compound) | 100 µg/ml | 100% cell death (IC50 = 67.8 µg/ml) | [11] |

| A549 | Lavender essential oil (high this compound) | 100 µg/ml | 100% cell death (IC50 = 12 µg/ml) | [11] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw.

-

Treatment: this compound, dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80), is administered systemically (e.g., intraperitoneally or orally) at various doses one hour before the carrageenan injection. A control group receives the vehicle only.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

NF-κB Signaling Pathway Analysis in HepG2 Cells

This protocol outlines the investigation of the effect of this compound on a key inflammatory pathway.

-

Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/ml) to induce an inflammatory response.

-

Western Blotting:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 and IκBα.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative PCR (qPCR) for IL-6 Expression:

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of IL-6 mRNA is calculated using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

dot

Caption: this compound inhibits the NF-κB signaling pathway.

dot

Caption: Experimental workflows for in vivo and in vitro studies.

Conclusion

This compound exhibits a compelling profile of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. The modulation of the NF-κB signaling pathway appears to be a central mechanism of action. While the in vivo and in vitro data are promising, further research is warranted to fully elucidate its therapeutic potential and to address concerns regarding its genotoxicity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of this compound as a novel therapeutic agent.

References

- 1. Anti-inflammatory activity of linalool and this compound constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of this compound on oxidative stress, inflammation and endothelial dysfunction: can this compound prevent mild cognitive impairment? [frontiersin.org]

- 3. Effects of this compound on oxidative stress, inflammation and endothelial dysfunction: can this compound prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A combination of linalool and this compound synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Implication of limonene and this compound in cytotoxicity induced by bergamot essential oil in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Genotoxicity of lavender oil, this compound, and linalool on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound as a major ingredient of lavender essential oil relaxes the rabbit vascular smooth muscle through dephosphorylation of myosin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Linalyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of linalyl acetate, a widely used fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require precise information on the solubility characteristics of this compound for formulation, analysis, and process design.

Introduction to this compound

This compound (C₁₂H₂₀O₂) is the acetate ester of linalool, a naturally occurring terpene alcohol. It is a primary component of essential oils from plants such as lavender and bergamot. Its pleasant floral and fruity aroma has led to its extensive use in perfumery, cosmetics, and as a flavoring agent in the food industry. In the pharmaceutical and drug development sectors, understanding its solubility is crucial for its potential use as an excipient, in topical formulations, or as a component in delivery systems.

Quantitative Solubility of this compound

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and scientific publications, a general understanding of its solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |

| Ethanol | C₂H₅OH | 24.55 | Miscible[1] | This compound is readily soluble in ethanol. One source specifies a solubility of 1 ml in 5 ml of 70% ethanol, indicating high solubility.[2] |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | Miscible[1] | Due to its nonpolar nature, diethyl ether is an excellent solvent for the lipophilic this compound. |

| Acetone | (CH₃)₂CO | 20.7 | Soluble | This compound is soluble in acetone, a common solvent for fragrances and essential oils. |

| Chloroform | CHCl₃ | 4.81 | Slightly Soluble[3][4] | While soluble, it is reported as "slightly soluble," suggesting a lower capacity compared to more compatible solvents. |

| Methanol | CH₃OH | 32.7 | Slightly Soluble[3][4] | Similar to chloroform, this compound exhibits limited solubility in methanol. |

| Propylene Glycol | C₃H₈O₂ | 32.0 | Slightly Soluble[1] | This common pharmaceutical excipient shows limited ability to dissolve this compound. |

| Fixed Oils (e.g., Mineral Oil) | Variable | Low | Soluble[1] | This compound is readily soluble in nonpolar fixed oils, which is relevant for oleaginous formulations. |

| Diethyl Phthalate | C₁₂H₁₄O₄ | ~8.6 | Soluble[1] | A common solvent in the fragrance industry, it effectively dissolves this compound. |

| Benzyl Benzoate | C₁₄H₁₂O₂ | ~4.8 | Soluble[1] | Another widely used solvent in perfumery that shows good solvency for this compound. |

| Glycerol | C₃H₈O₃ | 42.5 | Insoluble[1] | The high polarity and extensive hydrogen bonding of glycerol make it a poor solvent for the nonpolar this compound. |

| Water | H₂O | 80.1 | Insoluble[1] | This compound is practically insoluble in water. |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent, though not necessarily in all proportions. "Slightly soluble" suggests a lower, but still potentially useful, degree of solubility. "Insoluble" indicates that a negligible amount of the solute will dissolve. The temperatures for these solubility data are generally reported at ambient conditions (approximately 20-25 °C).

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on established gravimetric and isothermal equilibrium methods.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade organic solvents (e.g., ethanol, acetone, hexane)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Glass vials with airtight screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Drying oven

-

Evaporating dishes

-

Experimental Procedure: Isothermal Equilibrium Method

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

-

Continuously agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, dry evaporating dish. The filter should also be pre-warmed to the experimental temperature.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). The boiling point of this compound is high (220 °C), minimizing the risk of evaporation.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Calculate the mass of the solvent in the collected filtrate by subtracting the mass of the dissolved this compound from the total mass of the filtrate.

-

Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the known solubility of this compound in various organic solvents and a detailed experimental protocol for its determination. While this compound is generally highly soluble in nonpolar and moderately polar organic solvents, precise quantitative data across a broad range of conditions remains an area for further investigation. The provided methodology offers a robust framework for researchers to obtain accurate and reproducible solubility data, which is essential for the effective formulation and application of this important compound in scientific and industrial settings.

References

Linalyl Acetate Degradation: A Comprehensive Technical Guide

An In-depth Examination of the Degradation Pathways and Byproducts of a Key Flavor and Fragrance Compound

Linalyl acetate, a naturally occurring monoterpene ester, is a cornerstone of the fragrance, flavor, and pharmaceutical industries, prized for its characteristic bergamot and lavender aroma. However, its chemical nature makes it susceptible to various degradation pathways, impacting product stability, efficacy, and safety. This technical guide provides a detailed overview of the primary degradation routes of this compound—chemical, microbial, and enzymatic—along with the resultant byproducts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stability and degradation profile of this compound.

Chemical Degradation Pathways

This compound is susceptible to degradation through several chemical mechanisms, primarily hydrolysis, thermo-oxidation, and photo-oxidation. These processes can significantly alter the chemical profile of products containing this compound.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of the ester bond to yield linalool and acetic acid. This reaction is highly dependent on pH and temperature.[1]

In acidic environments, such as gastric fluids, the hydrolysis of this compound is rapid.[1][2] Under these conditions, further reactions can occur, leading to the formation of other terpenoids. A study conducted in a hydrochloric acid/citrate buffer at pH 3 demonstrated that after 25 hours, this compound degraded into a mixture of linalool (51%), α-terpineol (22%), and geraniol (8%).[1] The half-life of this compound at this acidic pH is approximately 7 hours.[1] In neutral or alkaline conditions, the rate of hydrolysis is considerably slower.[1][2]

The following diagram illustrates the acid-catalyzed hydrolysis of this compound and the subsequent formation of major byproducts.

References

Microbial Metabolism of Linyl Acetate: A Technical Guide for Researchers

Executive Summary

Linalyl acetate, a prevalent monoterpene ester in numerous essential oils, is of significant interest in the pharmaceutical, fragrance, and food industries. Understanding its microbial metabolism is crucial for the development of novel biocatalytic processes, drug discovery, and the assessment of its environmental fate. This technical guide provides an in-depth overview of the microbial biotransformation of this compound, focusing on the key microorganisms, metabolic pathways, enzymatic processes, and experimental methodologies. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and its applications.

Introduction

This compound is a naturally occurring phytochemical that contributes to the characteristic aroma of plants such as lavender and bergamot.[1] Its metabolism by microorganisms is a key area of research, driven by the potential to produce valuable bioactive compounds and to understand the biotransformation of terpenoids in various environments. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic machinery to utilize this compound and related compounds as carbon sources, leading to a variety of metabolic products. This guide delves into the core aspects of this microbial metabolism, providing a comprehensive resource for the scientific community.

Key Microorganisms and Metabolic Pathways

Several microbial species have been identified for their ability to metabolize this compound. The primary mechanisms involve hydrolysis of the ester bond to form linalool, followed by subsequent oxidation and rearrangement reactions.

Pseudomonas Species